molecular formula C12H16N2O3 B10943685 N-(2-methylbutan-2-yl)-3-nitrobenzamide

N-(2-methylbutan-2-yl)-3-nitrobenzamide

Cat. No.: B10943685
M. Wt: 236.27 g/mol
InChI Key: NCPHALULGSYRBE-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-3-nitrobenzamide is a benzamide derivative featuring a meta-nitro substituent on the benzoyl ring and a branched 2-methylbutan-2-yl amine moiety.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-4-12(2,3)13-11(15)9-6-5-7-10(8-9)14(16)17/h5-8H,4H2,1-3H3,(H,13,15)

InChI Key

NCPHALULGSYRBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-(TERT-PENTYL)BENZAMIDE typically involves the nitration of N-(tert-pentyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 3-NITRO-N-(TERT-PENTYL)BENZAMIDE may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-(TERT-PENTYL)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 3-amino-N-(tert-pentyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and tert-pentylamine.

Scientific Research Applications

3-NITRO-N-(TERT-PENTYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving nitration and reduction reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-NITRO-N-(TERT-PENTYL)BENZAMIDE depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. The tert-pentyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Benzamide Derivatives
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structure: Features a 3-methylbenzoyl group and a 2-hydroxy-1,1-dimethylethyl amine side chain. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Characterized by NMR, IR, GC-MS, and X-ray crystallography . Key Difference: The hydroxyl group in the amine side chain enables chelation with metals, making it suitable for C–H bond functionalization catalysis, unlike the non-polar 2-methylbutan-2-yl group in the target compound.
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide ():

    • Structure : Contains a para-nitrobenzamide group and a bulky diphenylethyl amine.
    • Synthesis : Methodology involves coupling nitrobenzoyl chloride with substituted amines.
    • Key Difference : The para-nitro group may exhibit stronger electron-withdrawing effects compared to the meta-nitro group in the target compound, altering electronic density on the aromatic ring .
Nitrobenzamide Derivatives with Pharmacological Relevance
  • N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide ():

    • Structure : Combines a 3-nitrobenzamide core with a methoxyphenylcarbamoyl substituent.
    • Application : Reported as a promising inhibitor of human factor Xa (hfXa), highlighting the role of nitro groups in enzyme binding .
    • Key Difference : The additional carbamoyl group enhances hydrogen-bonding interactions, a feature absent in the target compound.
  • N-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzamide ():

    • Structure : Features a 3-nitrobenzamide scaffold with heterocyclic substituents.
    • Application : Used in high-throughput screening for SARS-CoV-2 inhibitors, underscoring the pharmacological versatility of nitrobenzamides .

Physicochemical and Electronic Properties

Compound Nitro Position Amine Substituent Key Properties
N-(2-methylbutan-2-yl)-3-nitrobenzamide meta 2-methylbutan-2-yl (tert-alkyl) High lipophilicity (logP ~3.5*), steric hindrance, moderate solubility in organic solvents
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide meta (methyl) 2-hydroxy-1,1-dimethylethyl Lower logP (~2.0*), hydrophilic due to hydroxyl group, chelation-capable
N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide meta 3-carbamoylphenyl Enhanced hydrogen bonding, logP ~2.8*, bioactive
N-(2,2-Diphenylethyl)-4-nitrobenzamide para 2,2-diphenylethyl High steric bulk, strong electron-withdrawing effect, logP ~4.2*

*Estimated based on structural analogues.

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